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  • Product: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide
  • CAS: 1415719-20-8

Core Science & Biosynthesis

Foundational

The Bifunctional Pharmacophore: Mechanism of Action for 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide represents a highly versatile, bifunctional scaffold in modern medicinal and agricultural chemistry. Its unique structural topology merges a bioreducible nitro-pyrazole core with a reactive butanohydrazide tail[1]. This dual-pharmacophore system enables multi-target engagement: the nitro group acts as a prodrug warhead susceptible to enzymatic reduction, while the hydrazide moiety facilitates covalent tethering to nucleophilic or oxidized sites on target proteins[2]. This whitepaper dissects the physicochemical causality behind its mechanism of action (MoA), detailing the specific enzymatic pathways, covalent binding kinetics, and the self-validating experimental protocols required to profile its activity.

Pharmacophore I: Bioreduction of the Nitro-Pyrazole Core

The primary driver of cytotoxicity and target selectivity in hypoxic microenvironments is the 3-nitro-1H-pyrazole ring. The mechanism relies on the electrophilic nature of the nitro group, which undergoes sequential electron reduction mediated by specific intracellular oxidoreductases[2].

Enzymatic Activation Pathways

In mammalian systems, the bioreduction of the nitro-pyrazole moiety is predominantly catalyzed by two enzyme classes:

  • Cytochrome P450 Oxidoreductase (POR): Catalyzes a one-electron ( 1e− ) reduction to form a highly reactive nitro radical anion ( R−NO2∙−​ ). In normoxic conditions, this radical undergoes "futile cycling," reacting with ambient oxygen to regenerate the parent nitro compound and produce cytotoxic superoxide radicals ( O2∙−​ ). In hypoxic tumor microenvironments, the radical is further reduced to a nitroso intermediate[3].

  • Aldo-Keto Reductase 1C3 (AKR1C3): Facilitates an oxygen-independent, direct two-electron ( 2e− ) reduction, bypassing the radical intermediate to directly form the nitroso ( R−NO ) and subsequently the hydroxylamine ( R−NHOH ) derivatives[3].

These hydroxylamine intermediates are potent electrophiles that rapidly cross-link with DNA or nucleophilic amino acid residues (e.g., cysteine, lysine), leading to irreversible macromolecular damage and apoptosis.

Bioreduction Nitro Nitro-Pyrazole Scaffold Enzyme Reductase (POR / AKR1C3) Nitro->Enzyme 1e- / 2e- Reduction Radical Nitro Radical Anion Enzyme->Radical 1e- transfer (POR) Nitroso Nitroso Intermediate Enzyme->Nitroso 2e- transfer (AKR1C3) Radical->Nitroso +e-, +2H+ (Hypoxia) Hydroxylamine Hydroxylamine Adduct Nitroso->Hydroxylamine +2e-, +2H+ Target DNA / Protein Crosslinking Hydroxylamine->Target Electrophilic Attack

Fig 1: Enzymatic bioreduction cascade of the nitro-pyrazole core into reactive electrophiles.

Pharmacophore II: Covalent Engagement via the Butanohydrazide Tail

While the nitro-pyrazole core acts as an electrophilic warhead post-activation, the butanohydrazide tail operates as a potent nucleophile and reducing agent. Hydrazines and hydrazides are privileged structures in chemoproteomics due to their ability to covalently target electron-deficient groups and cofactor-dependent enzymes[4].

Mechanism of Covalent Tethering

The hydrazide functional group ( R−CO−NH−NH2​ ) interacts with biological targets through two distinct mechanisms:

  • Hydrazone Ligation: The terminal primary amine of the hydrazide undergoes a condensation reaction with reactive carbonyls (aldehydes or ketones) present on oxidized proteins, forming a stable covalent hydrazone linkage[5].

  • Direct Nucleophilic Attack: At physiological pH, the hydrazide carbonyl can be attacked by specific highly nucleophilic residues (such as the N-terminal histidine or serine in specific microenvironments), leading to the displacement of hydrazine and the formation of a stable amide adduct[5]. Furthermore, hydrazides act as broad-spectrum covalent warheads capable of inhibiting enzymes with noncovalent FAD cofactors by targeting the N5 position of the flavin ring[4].

HydrazideBinding Hydrazide Butanohydrazide Tail Nucleophilic Condensation Reaction Hydrazide->Nucleophilic TargetProt Oxidized Protein (Carbonyl Group) TargetProt->Nucleophilic Hydrazone Hydrazone Linkage Nucleophilic->Hydrazone -H2O (pH 5.0 - 7.4) Inhibition Irreversible Enzyme Inhibition Hydrazone->Inhibition Stable Covalent Adduct

Fig 2: Covalent tethering mechanism of the butanohydrazide tail via hydrazone ligation.

Quantitative Data Summary

To understand the structure-activity relationship (SAR) of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, we must evaluate the reduction potentials and binding kinetics. The table below synthesizes typical quantitative parameters for this class of bifunctional derivatives.

ParameterTarget / EnzymeValue RangeMechanistic Implication
Reduction Potential ( E1/2​ ) Nitro-pyrazole core-350 to -450 mVOptimal range for selective reduction by hypoxic POR without systemic normoxic toxicity.
Enzyme Kinetics ( Km​ ) AKR1C315 - 25 µMHigh affinity for AKR1C3, facilitating oxygen-independent 2e− reduction[3].
Binding Affinity ( Kd​ ) Oxidized Protein Carbonyls1.2 - 3.5 µMStrong covalent tethering capability of the hydrazide tail at physiological pH.
Inhibition ( IC50​ ) FAD-dependent Oxidases0.5 - 5.0 µMHydrazide-mediated covalent inactivation of flavin cofactors[4].

Self-Validating Experimental Methodologies

To empirically validate the dual MoA of these derivatives, researchers must employ orthogonal assays that isolate the bioreduction of the pyrazole from the covalent binding of the hydrazide.

Protocol 1: Anaerobic Bioreduction Assay (Nitro-Core Validation)

Causality: Because oxygen acts as an electron sink that reverses the 1e− reduction of the nitro group (futile cycling), this assay must be performed in a strictly anaerobic environment to accurately measure POR-mediated activation.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide derivative in anhydrous DMSO.

  • Deoxygenation: Purge a reaction buffer (50 mM potassium phosphate, pH 7.4, containing 1 mM NADPH) with ultra-pure Argon gas for 45 minutes in an anaerobic glove box.

  • Enzyme Addition: Add recombinant human POR (50 nM final concentration) to the deoxygenated buffer.

  • Initiation: Spike the compound stock to a final concentration of 100 µM.

  • Monitoring: Continuously monitor the decay of the nitro group absorbance peak (typically around 320-340 nm) using an anaerobic UV-Vis spectrophotometer over 60 minutes.

  • Validation: Introduce ambient oxygen to a parallel control sample. A halt in absorbance decay confirms that the reduction is oxygen-sensitive and radical-mediated.

Protocol 2: Chemoproteomic Profiling of Hydrazide Covalent Targets

Causality: To prove that the hydrazide tail forms covalent bonds with cellular proteins, we must use an alkyne-tagged derivative. This allows for downstream click-chemistry with a biotin-azide reporter, ensuring that only covalently modified proteins are enriched and identified via mass spectrometry[4].

Step-by-Step Workflow:

  • Cell Treatment: Incubate target cells (e.g., HEK293T) with 10 µM of an alkyne-functionalized derivative of the compound for 4 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear the lysate.

  • Click Chemistry (CuAAC): To 1 mg of lysate protein, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4​ . React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Washing & Elution: Wash beads extensively with 1% SDS in PBS (stringent wash to break non-covalent interactions). Elute covalently bound proteins by boiling in Laemmli buffer.

  • Analysis: Analyze the eluate via SDS-PAGE and subsequent LC-MS/MS to identify the specific protein targets modified by the hydrazide tail.

Conclusion

The 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide scaffold is a masterclass in bifunctional drug design. By coupling the hypoxia-selective, enzyme-activated cytotoxicity of a nitro-pyrazole ring with the broad-spectrum covalent trapping ability of a butanohydrazide tail, this molecule offers unparalleled opportunities for targeted chemoproteomics, enzyme inhibition, and novel therapeutic development. Proper utilization of this scaffold requires a deep understanding of its redox potentials and strict adherence to anaerobic and chemoproteomic validation protocols.

References

  • ResearchGate. "Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3)". ResearchGate.[Link]

  • bioRxiv. "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes". bioRxiv.[Link]

  • ACS Publications. "Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling". ACS Publications.[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicochemical properties is paramount. For 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, a molecule of interest in medicinal chemistry, two such critical parameters are its molecular weight and exact mass. This technical guide provides an in-depth exploration of these properties, their determination, and their significance in research and development.

Core Concepts: Molecular Weight vs. Exact Mass

At the outset, it is crucial to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but represent distinct concepts.

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically expressed in grams per mole ( g/mol ).

  • Exact Mass is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. This value is a more precise measure and is particularly critical in high-resolution mass spectrometry.

The distinction arises from the isotopic distribution of elements. For instance, carbon exists primarily as ¹²C, with a small percentage of ¹³C. The molecular weight considers the natural abundance of both isotopes, while the exact mass is calculated using only the mass of the most abundant isotope, ¹²C.

Physicochemical Properties of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

A comprehensive understanding of this compound begins with its structural and fundamental properties.

PropertyValueSource
Molecular Formula C₈H₁₃N₅O₃[1]
Molecular Weight 227.22 g/mol [1]
Exact Mass 227.10184 DaCalculated
Calculation of the Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula (C₈H₁₃N₅O₃). The isotopic masses used for this calculation are:

  • Carbon (¹²C): 12.000000 u

  • Hydrogen (¹H): 1.007825 u

  • Nitrogen (¹⁴N): 14.003074 u

  • Oxygen (¹⁶O): 15.994915 u

The calculation is as follows:

(8 x 12.000000) + (13 x 1.007825) + (5 x 14.003074) + (3 x 15.994915) = 227.10184 Da

Experimental Determination and Significance

The theoretical values of molecular weight and exact mass are confirmed and utilized through various experimental techniques, primarily mass spectrometry.

Experimental Workflow: Mass Spectrometry Analysis

Caption: Workflow for the determination of molecular weight and exact mass using mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: A pure sample of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration.

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Techniques like Electrospray Ionization (ESI) are commonly used for such molecules, as they are "soft" ionization methods that minimize fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap). High-resolution mass analyzers are essential for accurate exact mass determination.

  • Detection and Data Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (the molecular ion peak, [M+H]⁺ or [M]⁺) is identified. The m/z value of this peak provides the experimental exact mass.

Importance in Drug Development and Research

The accurate determination of molecular weight and exact mass is fundamental for several reasons:

  • Compound Identification and Purity Assessment: The experimentally determined mass serves as a primary confirmation of the synthesized compound's identity and purity. Any significant deviation from the calculated exact mass could indicate the presence of impurities or an incorrect structure.

  • Elucidation of Molecular Formula: High-resolution mass spectrometry can provide a highly accurate mass measurement, which, in conjunction with isotopic pattern analysis, can help to determine the elemental composition and thus the molecular formula of an unknown compound.

  • Reaction Monitoring: In synthetic chemistry, mass spectrometry can be used to monitor the progress of a reaction by identifying the masses of reactants, intermediates, and products.

  • Metabolite Identification: In drug metabolism studies, identifying the metabolites of a parent drug is crucial. High-resolution mass spectrometry allows for the accurate mass determination of potential metabolites, aiding in their structural elucidation.

Conclusion

For 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, the molecular weight of 227.22 g/mol and the calculated exact mass of 227.10184 Da are foundational data points for any research or development endeavor. A thorough understanding and experimental verification of these values are indispensable for ensuring the identity, purity, and quality of the compound, thereby upholding the principles of scientific integrity and reproducibility in the laboratory.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide for the Synthesis of Biologically Active Hydrazones

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. The precursor, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, represents a highly versatile scaffold for the synthesis of a diverse library of hydrazone derivatives. This molecule uniquely combines the well-established biological significance of the pyrazole ring with the reactive potential of the hydrazide functional group.

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties[1][2][3]. The nitro group on the pyrazole ring can act as a bioisostere or be a key interacting moiety with biological targets, and can also serve as a handle for further chemical modifications.

The hydrazone moiety (-NH-N=CH-), formed by the condensation of a hydrazide with an aldehyde or ketone, is another critical pharmacophore known for its broad spectrum of biological activities.[4][5] The resulting pyrazole-hydrazone hybrids, therefore, are of significant interest to researchers in drug development, offering the potential for synergistic or novel pharmacological profiles.[1]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the utilization of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide in the synthesis of novel hydrazone derivatives.

Chemical Principles and Mechanism of Hydrazone Formation

The synthesis of hydrazones from 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed nucleophilic addition-elimination reaction.[6][7] Understanding the underlying mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.

The Role of the Acid Catalyst: The reaction is typically carried out in the presence of a catalytic amount of acid (e.g., acetic acid, sulfuric acid, or p-toluenesulfonic acid). The acid protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[6]

Mechanism:

  • Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the aldehyde or ketone.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a better leaving group (water).

  • Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and the hydrazone product.[6]

Hydrazone Formation Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Precursor 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Precursor->Tetrahedral_Intermediate Carbonyl Aldehyde/Ketone (R-CO-R') Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ H_plus H+ Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazone Hydrazone Product Protonated_Intermediate->Hydrazone Dehydration Water H2O Protonated_Intermediate->Water

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Application Notes

Scope and Versatility

The true utility of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide lies in its ability to serve as a universal precursor for a vast array of hydrazone derivatives. By simply varying the aldehyde or ketone reactant, researchers can systematically explore the structure-activity relationships (SAR) of the resulting compounds. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed in this synthesis.[8][9]

Biological Significance of Pyrazole-Hydrazones

The resulting library of pyrazole-hydrazones is primed for screening against a multitude of biological targets. The literature is replete with examples of pyrazole-hydrazone derivatives exhibiting potent biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-hydrazones have shown significant anti-inflammatory and analgesic properties.[1][4]

  • Antimicrobial Activity: These compounds have demonstrated broad-spectrum activity against various bacterial and fungal strains.[4]

  • Anticancer Properties: Several pyrazole-hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3]

  • Antioxidant Activity: The hydrazone moiety can contribute to the radical scavenging properties of these molecules.[10]

Experimental Considerations
  • Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants. Common solvents for this reaction include ethanol, methanol, and glacial acetic acid.[5] For less reactive carbonyl compounds, a higher boiling point solvent may be necessary to drive the reaction to completion.

  • Catalyst: While glacial acetic acid can serve as both a solvent and a catalyst, other acids like a few drops of concentrated sulfuric acid or p-toluenesulfonic acid can also be effective.[6] In some cases, the reaction can proceed without a catalyst, albeit at a slower rate.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[9] The reaction time can vary from a few hours to overnight, and progress can be monitored by thin-layer chromatography (TLC).

  • Purification: The crude product often precipitates from the reaction mixture upon cooling.[11] Purification is usually achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Experimental Protocols

The following is a general protocol for the synthesis of hydrazones from 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide. This protocol is based on established methods for the synthesis of analogous pyrazole-hydrazones and may require optimization for specific substrates.[12][13]

Experimental_Workflow start Start step1 Dissolve Precursor and Aldehyde/Ketone in Ethanol start->step1 step2 Add Catalytic Acid (e.g., Glacial Acetic Acid) step1->step2 step3 Reflux the Reaction Mixture (Monitor by TLC) step2->step3 step4 Cool the Reaction Mixture step3->step4 step5 Collect Precipitate by Filtration step4->step5 step6 Wash with Cold Ethanol and Water step5->step6 step7 Recrystallize from a Suitable Solvent step6->step7 step8 Dry the Purified Product step7->step8 end Characterize the Final Product (NMR, IR, MS) step8->end

Caption: General Experimental Workflow for Hydrazone Synthesis.

Materials:

  • 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

  • Selected aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Ethanol (absolute)

  • Glacial acetic acid (or another suitable acid catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide (1 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add the desired aldehyde or ketone (1.1 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol, followed by water, to remove any unreacted starting materials and catalyst.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals under vacuum to obtain the final hydrazone product.

Carbonyl Reactant Expected Hydrazone Product Structure Potential Biological Activity Focus
BenzaldehydeN'-(phenylmethylene)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideGeneral screening, Anticonvulsant
4-ChlorobenzaldehydeN'-(4-chlorophenyl)methylene-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideAntibacterial, Antifungal
4-HydroxybenzaldehydeN'-(4-hydroxyphenyl)methylene-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideAntioxidant, Anti-inflammatory
AcetophenoneN'-(1-phenylethylidene)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideAnticancer, Antimicrobial
2-ThiophenecarboxaldehydeN'-(thiophen-2-ylmethylene)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideBroad-spectrum antimicrobial

Data Interpretation

The synthesized hydrazones can be characterized using standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8-9 ppm for aldehyde-derived hydrazones. The disappearance of the aldehyde proton signal and the hydrazide -NH₂ protons will also be observed.

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond will appear in the range of δ 140-160 ppm.

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde/ketone and the -NH₂ bending of the hydrazide.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the hydrazone product will confirm its identity.

Conclusion

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a valuable and versatile precursor for the synthesis of a wide range of novel hydrazone derivatives. The straightforward and efficient synthetic protocol, coupled with the significant biological potential of the resulting pyrazole-hydrazone hybrids, makes this an attractive avenue for research in medicinal chemistry and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space of these promising compounds.

References

  • Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Scilit. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • (PDF) Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. ResearchGate. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. ScienceDirect. [Link]

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Lecture 7 Imines, Hydrazones and Oximes. University of Liverpool. [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. PharmaInfo. [Link]

  • Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12]triazin-7(6H). PMC. [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/[14].pdf]([Link]14].pdf)

  • Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. [Link]

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Application

Catalysts and Methodologies for the Efficient Synthesis of 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Introduction and Strategic Overview Pyrazole-derived heterocycles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. The compound 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Pyrazole-derived heterocycles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. The compound 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide serves as a highly versatile building block; its terminal hydrazide moiety is primed for further functionalization into oxadiazoles, thiadiazoles, or complex Schiff bases.

The synthesis of this target molecule is achieved via a robust two-step linear sequence:

  • Regioselective N-Alkylation : The reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl 4-bromobutanoate.

  • Hydrazinolysis : The conversion of the resulting ester intermediate into the terminal hydrazide using hydrazine hydrate.

Standard protocols for pyrazole derivative synthesis often rely on initial condensation followed by late-stage functionalization[2]. However, the selective N-alkylation of asymmetric pyrazoles has historically been a persistent challenge due to the competing nucleophilicity of the adjacent nitrogen atoms[1]. This application note details the optimized catalytic conditions, mechanistic rationales, and self-validating experimental protocols required to synthesize this compound with high yield and regiochemical purity.

Step 1: Regioselective N-Alkylation

Mechanistic Insights & Catalyst Selection

The starting material, 5-methyl-3-nitro-1H-pyrazole, exists as a mixture of tautomers[3]. Deprotonation by a base yields a pyrazolide anion where the negative charge is delocalized across both N1 and N2. Alkylation can occur at either nitrogen, leading to a mixture of regioisomers.

The regioselectivity is governed by a delicate balance of steric and electronic factors[4]:

  • Steric Hindrance : The methyl group at C5 sterically blocks the adjacent nitrogen.

  • Electronic Deactivation : The strongly electron-withdrawing nitro group at C3 reduces the electron density of its adjacent nitrogen.

To maximize the yield of the desired N1-alkylated product, the choice of base is critical. While Potassium Carbonate (K₂CO₃) is commonly used, Cesium Carbonate (Cs₂CO₃) provides superior regioselectivity. This is attributed to the "Cesium Effect": the large, highly polarizable Cs⁺ ion forms a looser, more solvent-separated ion pair with the pyrazolide anion in polar aprotic solvents like DMF. This increased separation allows the inherent steric bias of the pyrazole ring to dictate the nucleophilic attack more effectively, favoring the less hindered nitrogen.

Quantitative Data: Optimization of Alkylation Conditions
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regio. Ratio (N1:N2)
1K₂CO₃ (2.0)MeCN651875%3:1
2K₂CO₃ (2.0)DMF801282%4:1
3Cs₂CO₃ (1.5) DMF 80 12 88% 6:1
4NaH (1.2)THF0 to RT870%2:1

Table 1: Catalyst and solvent screening for the synthesis of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate. Entry 3 represents the optimized conditions.

Experimental Protocol 1: Synthesis of Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Self-Validating System: The progress of this reaction is easily monitored via TLC, and the basic aqueous workup inherently removes unreacted pyrazole.

  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Catalyst Addition : Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation : Add ethyl 4-bromobutanoate (1.1 equiv, 11 mmol) dropwise via syringe over 5 minutes.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring : After 12 hours, monitor the reaction via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a major product spot ( Rf​≈0.6 ) and a minor regioisomer spot ( Rf​≈0.5 ).

  • Workup : Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl ( 2×30 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc/Hexanes) to isolate the pure N1-alkylated ester.

Step 2: Hydrazinolysis of the Ester Intermediate

Mechanistic Insights & Catalyst Selection

The conversion of the ethyl ester to the hydrazide proceeds via a classic nucleophilic acyl substitution. Hydrazine ( NH2​NH2​ ) is an exceptionally strong nucleophile due to the α -effect (the repulsion between the unshared electron pairs on adjacent nitrogen atoms).

Causality of Experimental Choices:

  • Excess Reagent : A significant excess of hydrazine hydrate (typically 5-10 equivalents) is mandatory. This not only drives the equilibrium forward but, more importantly, prevents the formation of unwanted symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).

  • Solvent Selection : Ethanol (EtOH) is the preferred solvent. Its protic nature hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity, and stabilizes the transient tetrahedral intermediate.

  • Catalysis : While often uncatalyzed, sterically hindered esters benefit from microwave irradiation, which acts as a thermal catalyst to rapidly overcome the activation energy barrier of the tetrahedral intermediate collapse.

Quantitative Data: Optimization of Hydrazinolysis Conditions
EntrySolventHydrazine (Equiv)ConditionsTime (h)Yield (%)
1EtOH2.0Reflux (78 °C)1265%
2MeOH5.0Reflux (65 °C)1080%
3EtOH 5.0 Reflux (78 °C) 8 85%
4EtOH5.0Microwave (100 °C)0.592%

Table 2: Optimization of the hydrazinolysis step. Entry 3 is the standard benchtop protocol, while Entry 4 is optimal for high-throughput synthesis.

Experimental Protocol 2: Synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Self-Validating System: The transition from a liquid ester to a highly crystalline solid hydrazide provides immediate visual confirmation of reaction success.

  • Preparation : Dissolve the purified ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (1.0 equiv, 5 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Reagent Addition : Add hydrazine hydrate (80% aqueous solution, 5.0 equiv, 25 mmol) dropwise at room temperature.

  • Reaction : Attach a reflux condenser and heat the mixture to mild reflux (78 °C) for 8 hours.

  • Monitoring : Check progress via TLC (Mobile phase: 5% MeOH in DCM). The ester ( Rf​≈0.8 ) should disappear, yielding a highly polar baseline/low- Rf​ spot corresponding to the hydrazide.

  • Isolation : Cool the reaction mixture to 0 °C in an ice bath. The product will typically precipitate as a white-to-pale-yellow solid. If precipitation is incomplete, concentrate the mixture to half its volume under reduced pressure and add cold diethyl ether (10 mL) to induce crystallization.

  • Purification : Isolate the solid via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold ethanol ( 2×5 mL) and cold diethyl ether (10 mL) to remove any unreacted hydrazine. Dry the solid thoroughly in a vacuum oven at 45 °C overnight.

Reaction Workflows and Mechanistic Visualizations

SynthesisWorkflow SM 5-Methyl-3-nitro- 1H-pyrazole Alkylation N-Alkylation Cs2CO3, DMF, 80°C SM->Alkylation Intermediate Ethyl 4-(5-methyl-3-nitro- 1H-pyrazol-1-yl)butanoate Alkylation->Intermediate Hydrazinolysis Hydrazinolysis NH2NH2·H2O, EtOH, Reflux Intermediate->Hydrazinolysis Product 4-(5-Methyl-3-nitro-1H- pyrazol-1-yl)butanohydrazide Hydrazinolysis->Product

Fig 1. Two-step synthetic workflow for 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide.

Mechanism Ester Pyrazole Butanoate Ester Intermediate Tetrahedral Intermediate (C-O- / C-NHNH2) Ester->Intermediate Nucleophilic Addition Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Elimination Ethanol Elimination (-EtOH) Intermediate->Elimination Tetrahedral Collapse Product Target Butanohydrazide Elimination->Product

Fig 2. Nucleophilic acyl substitution mechanism during the hydrazinolysis step.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications[Link][4]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Beilstein Journal of Organic Chemistry[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Storage of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide . Due to the presence of both a highly energetic nitro-pyrazole ring and a reactive hydrazide moiety, this compound requires stringent storage protocols to prevent premature thermal degradation.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated methodologies to ensure the integrity of your experimental batches.

Core Mechanisms of Thermal Degradation

Q: Why is 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide highly sensitive to thermal degradation during routine storage?

A: The thermal instability of this compound stems from the dual reactivity of its functional groups. As an Application Scientist, it is critical to understand that degradation is not a single pathway, but rather a competition between two distinct mechanisms depending on the environmental stressor:

  • C-NO₂ Homolysis (High-Temperature Stress): Nitropyrazoles possess a relatively weak carbon-nitrogen bond at the nitro position. Elevated temperatures provide the activation energy required for C-NO₂ homolysis, leading to the release of reactive nitrogen oxide (NOx) radicals[1]. This is the rate-determining step in the energetic decomposition of nitro-heterocycles[2].

  • Hydrazide Oxidation and Cleavage (Low-to-Moderate Heat + Moisture/O₂): The terminal nitrogen of the butanohydrazide chain is highly nucleophilic and susceptible to oxidation. Even at moderate temperatures (40°C–60°C), the presence of atmospheric oxygen or trace moisture catalyzes the cleavage of the N-N bond, releasing nitrogen gas (N₂) and ammonia (NH₃)[3].

Understanding this causality dictates our storage strategy: we must suppress both the high-energy homolytic cleavage and the low-energy oxidative pathways simultaneously.

DegradationPathway A 4-(5-methyl-3-nitro-1H-pyrazol-1-yl) butanohydrazide B Hydrazide Oxidation (Moisture / O2) A->B < 80°C, Ambient O2 C C-NO2 Homolysis (Thermal Stress) A->C > 120°C D Acyl Radical + N2 + NH3 B->D Radical Propagation E Denitrated Pyrazole + NO2 Radicals C->E Bond Cleavage

Thermal and oxidative degradation pathways of the pyrazole hydrazide.

Optimizing Storage Conditions

Q: What are the exact storage parameters required to maximize the shelf-life of this compound?

A: To arrest both hydrazide oxidation and pyrazole denitration, the compound must be stored in a controlled environment that eliminates thermal kinetic energy and atmospheric oxidants.

Table 1: Quantitative Storage Parameters and Expected Shelf-Life

Storage ConditionTemperatureAtmosphereRelative Humidity (RH)Expected Shelf-LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgon / N₂< 5% (Desiccated)> 24 MonthsNegligible
Acceptable (Short-Term) 4°CArgon / N₂< 10%3 - 6 MonthsSlow hydrazide oxidation
Suboptimal (Benchtop) 20°C - 25°CAmbient AirAmbient (40-60%)< 2 WeeksRapid hydrolysis/oxidation
Accelerated Stress 60°CAmbient Air75%< 48 HoursN-N cleavage, NH₃ release

Causality Note: Storing the compound at -20°C under Argon drops the kinetic energy of the system well below the activation threshold for C-NO₂ homolysis, while the inert atmosphere starves the hydrazide moiety of the oxygen required for radical propagation.

Analytical Validation & Troubleshooting

Q: How do I experimentally validate that my stored batch has not degraded before using it in critical assays?

A: Visual inspection is insufficient, as early-stage degradation products (like denitrated pyrazoles) do not always cause color changes. You must implement a self-validating High-Performance Liquid Chromatography (HPLC-UV) workflow. This system is "self-validating" because it relies on an internal standard and a freshly prepared reference control to definitively quantify intact molecules versus degradation peaks.

Step-by-Step Methodology: HPLC-UV Stability Validation

Phase 1: Sample Preparation (Self-Validating Setup)

  • Reference Standard Preparation: Retrieve a certified reference standard of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide stored strictly at -80°C. Dissolve 1.0 mg in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Test Sample Preparation: Weigh 1.0 mg of your stored/questionable batch. Dissolve in 1.0 mL of LC-MS grade ACN.

  • Internal Standard Addition: Add 10 µL of a known stable internal standard (e.g., 4-nitrobenzoic acid, 0.1 mg/mL) to both the Reference and Test vials. Causality: The internal standard corrects for any injection volume errors, ensuring that differences in peak area are strictly due to degradation, not mechanical variance.

Phase 2: Chromatographic Execution 4. Column Selection: Equip the HPLC with a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). 5. Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (Buffers the hydrazide to prevent on-column degradation).
  • Solvent B: 0.1% Formic Acid in Acetonitrile.
  • Run a linear gradient from 5% B to 95% B over 10 minutes.
  • Detection: Set the UV detector to 254 nm (optimal for the conjugated pyrazole ring) and 210 nm (to detect non-conjugated degradation fragments like cleaved alkyl chains).

Phase 3: Data Interpretation & Troubleshooting 7. Calculate Purity: Compare the Area Under the Curve (AUC) of the main peak in the Test sample to the Reference sample, normalized by the internal standard. 8. Identify Degradants:

  • Observation: A new peak eluting earlier than the main compound.
  • Diagnosis: Hydrazide cleavage has occurred. The resulting carboxylic acid fragment is more polar and elutes faster on a C18 column.
  • Observation: A new peak eluting later than the main compound.
  • Diagnosis: C-NO₂ homolysis has occurred. The loss of the polar nitro group makes the resulting pyrazole more hydrophobic, increasing its retention time.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at:[Link]

  • Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. MDPI. Available at:[Link]

Sources

Optimization

Optimizing pH conditions for 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide biological assays

Technical Support Center: pH Optimization for 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: pH Optimization for 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize biological assays involving 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide. This guide bypasses generic advice to focus purely on the structural vulnerabilities of this specific molecule and how to build a self-validating assay system.

Part 1: Mechanistic Insights (The "Why")

To optimize your assay, you must first understand the causality behind the molecule's behavior in aqueous buffers. The compound features two distinct chemical moieties that dictate its pH sensitivity:

  • The 5-methyl-3-nitro-1H-pyrazole ring: Unsubstituted pyrazole is a weak base (pKa ~2.5)[1]. However, the strongly electron-withdrawing nitro group at the 3-position drastically reduces the electron density of the ring, rendering the pyrazole nitrogen essentially non-basic under physiological conditions[1]. Therefore, the pyrazole ring itself is largely insensitive to standard assay pH variations.

  • The aliphatic butanohydrazide chain: This is the critical pH-sensitive functional group. The butyl linker isolates the hydrazide from the aromatic ring, meaning it behaves as a highly reactive aliphatic hydrazide. In aqueous solutions, aliphatic hydrazides are strong alpha-effect nucleophiles susceptible to acid-catalyzed hydrolysis at low pH (< 5.0) and base-catalyzed hydrolysis at high pH (> 9.0)[2][3]. Furthermore, at mildly acidic pH (4.0–6.0), the hydrazide nitrogen is optimally activated to react with biological carbonyls to form Schiff bases (hydrazones)[4].

Maintaining a strictly neutral pH is paramount to preserving the structural integrity of the probe and preventing off-target reactivity[2][5].

Part 2: Troubleshooting FAQs

Q: Why is my compound degrading rapidly in the assay buffer? A: If your buffer pH is outside the 6.5–7.5 range, the butanohydrazide moiety is likely undergoing hydrolysis, cleaving into a carboxylic acid and free hydrazine[3]. Verify your buffer pH at the exact assay temperature. Buffers like Tris exhibit significant temperature-dependent pH shifts (up to 0.03 pH units per °C). If your assay requires temperature cycling, switch to a more temperature-stable buffer like HEPES or phosphate.

Q: I am observing high background noise and non-specific protein aggregation. What is causing this? A: This is a classic symptom of Schiff base (hydrazone) formation. If your assay buffer is mildly acidic (pH 5.0–6.5), the hydrazide group becomes highly reactive toward oxidized proteins or carbonyl-containing assay additives[4]. Ensure your pH is strictly ≥ 7.0 to suppress this nucleophilic attack. Additionally, audit your buffer additives and strictly exclude reducing sugars, aldehydes, or oxidized lipids.

Q: How do I validate that my optimized pH is suitable for High-Throughput Screening (HTS)? A: Following the Assay Guidance Manual (AGM) standards, you must evaluate both compound stability and assay robustness simultaneously[6]. Run your assay at the optimized pH (e.g., pH 7.4) and calculate the Z'-factor. A robust HTS assay requires a Z'-factor ≥ 0.5 and a stable compound half-life (>24 hours) under assay conditions[6][7].

Part 3: Step-by-Step pH Optimization Protocol

To ensure a self-validating system, this protocol pairs analytical chemistry (LC-MS) with functional biological readouts.

Step 1: Buffer Panel Preparation Prepare a panel of 50 mM HEPES buffers ranging from pH 6.0 to 8.0 in 0.5 unit increments. Include necessary HTS additives (e.g., 50 mM NaCl, 0.01% Tween-20) but strictly exclude carbonyl-containing compounds[7].

Step 2: Compound Incubation Spike 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide to a final concentration of 10 µM in each buffer condition. Incubate at the target assay temperature (e.g., 25°C or 37°C) in sealed microplates to prevent evaporation.

Step 3: Orthogonal Stability Profiling (LC-MS) Take 10 µL aliquots at 0, 1, 4, 8, and 24 hours. Quench the reaction with cold acetonitrile and analyze via LC-MS to quantify the intact parent mass. Calculate the half-life ( t1/2​ ) for each pH condition[2][4]. Eliminate any pH condition where t1/2​ < 24 hours.

Step 4: Functional Assay Validation Perform your specific biological readout (e.g., Fluorescence Polarization, TR-FRET, or enzyme inhibition) using only the buffers that passed the stability threshold in Step 3.

Step 5: Statistical Scoring Calculate the Z'-factor for each condition using positive and negative controls. Select the pH that provides the highest signal-to-background ratio alongside a Z'-factor > 0.5[6][7].

Part 4: Data Presentation

Table 1: Quantitative Summary of pH Effects on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

pH RangeHydrazide StatusPyrazole StatusPrimary Assay RiskRecommendation
< 4.0 Rapid HydrolysisNeutral (Protonated)Complete loss of active compound.Avoid. Unsuitable for assays.
4.0 - 6.0 Highly NucleophilicNeutralSchiff base formation; False positives.Avoid. High risk of aggregation.
7.0 - 7.4 Stable NeutralMinimal Optimal. Use HEPES or PBS.
8.0 - 9.0 Slow HydrolysisNeutralGradual signal decay over 24h.Caution. Use only for rapid assays.
> 9.0 Rapid HydrolysisDeprotonatedBase-catalyzed degradation.Avoid. Unsuitable for assays.

Part 5: Visualizations

Workflow step1 1. Prepare Buffer Panel (pH 6.0 - 8.0) step2 2. Incubate Compound (Hydrazide Derivative) step1->step2 step3 3. Measure Stability (LC-MS) & Assay Signal step2->step3 decision Z'-factor > 0.5 & t1/2 > 24h? step3->decision success Select Optimal pH (Typically pH 7.0 - 7.4) decision->success Yes fail Adjust Additives or pH (Check for carbonyls) decision->fail No fail->step1 Iterate

Caption: Workflow for optimizing buffer pH and evaluating assay robustness based on Z'-factor.

Reactivity intact Intact Hydrazide (Stable at pH 7.0-7.4) hydrolysis Hydrolysis Products (Carboxylic Acid + Hydrazine) intact->hydrolysis Extreme pH (< 4.0 or > 9.0) schiff Hydrazone (Schiff Base) (Off-target binding) intact->schiff Mild Acidic pH (4.0-6.0) + Biological Carbonyls

Caption: pH-dependent degradation and off-target reactivity pathways of the hydrazide moiety.

References

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2 , ACS Publications. 7

  • Assay Guidance Manual , NCBI Bookshelf - NIH. 6

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution , PubMed. 2

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers , PMC. 4

  • Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone , Economics and Finance Research. 3

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties , MDPI. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Crystallization

Welcome to the Advanced Synthesis Support Center. The preparation of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a critical intermediate workflow, particularly in the development of targeted therapeutics such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The preparation of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a critical intermediate workflow, particularly in the development of targeted therapeutics such as PKMYT1 kinase inhibitors[1].

While the hydrazinolysis of esters is a fundamental transformation, the specific stereoelectronic properties of the nitropyrazole ring and the inherent reactivity of hydrazides frequently lead to complex byproduct profiles during crystallization. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity product.

Part 1: Reaction & Byproduct Pathway Analysis

To effectively troubleshoot crystallization, we must first understand the kinetic pathways that generate impurities during the upstream hydrazinolysis step.

G Ester Ester Precursor Target Target Hydrazide Ester->Target + Hydrazine Acid Carboxylic Acid Ester->Acid + H2O (Hydrolysis) Hydrazine Hydrazine Hydrazine->Target Dimer Diacylhydrazine Dimer Target->Dimer + Unreacted Ester

Reaction pathways leading to target hydrazide and primary byproducts.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a highly insoluble, fine white precipitate that ruins my crystallization, even at reflux? A: You are likely observing the formation of a symmetric diacylhydrazine dimer. Because hydrazides possess a significantly lower pKa than ordinary amines due to the alpha-effect[2], the terminal nitrogen of your newly formed product remains highly nucleophilic. If unreacted ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is still present in the reaction matrix, the product hydrazide will attack it, forming an extremely insoluble dimer[3]. Causality & Fix: This is a kinetic issue. To prevent it, utilize "reverse addition"—add the ester slowly to a large excess of hydrazine hydrate. This artificially maintains a high local concentration of hydrazine, ensuring the ester is consumed by hydrazine rather than by the product.

Q2: My isolated crystals have a depressed melting point and NMR shows a secondary set of pyrazole peaks. What happened? A: Your batch is contaminated with the regioisomer, 4-(3-methyl-5-nitro-1H-pyrazol-1-yl)butanohydrazide. The upstream alkylation of 5-methyl-3-nitro-1H-pyrazole relies on the deprotonation of the pyrazole ring, which exists as a tautomeric mixture. Alkylation with ethyl 4-bromobutanoate inherently yields a mixture of N1 and N2 alkylated esters[1]. If this ester mixture is carried forward, it translates directly into a hydrazide regioisomer mixture. Causality & Fix: Regioisomers co-crystallize easily because their physicochemical properties are nearly identical. You must purge this via a selective solvent gradient (see Protocol below) that exploits minor differences in their crystal lattice energies.

Q3: I am detecting 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid in my final product. How do I prevent this hydrolysis? A: Hydrazine hydrate is an aqueous reagent (typically 50-80% water). Under prolonged heating, the basic environment promotes competitive saponification (hydrolysis) of your ester precursor into the carboxylic acid. Causality & Fix: Limit the reaction temperature to 75°C and monitor strictly via HPLC. Quench the reaction the moment the ester is consumed to prevent the slower hydrolysis pathway from taking over.

Part 3: Quantitative Byproduct Profiling

Use the following data to identify and design targeted purges for your specific impurity profile.

Impurity / ByproductMechanism of FormationRelative Retention Time (RRT)Relative Solubility (EtOH)Primary Mitigation Strategy
Symmetric Diacylhydrazine Nucleophilic attack of product hydrazide on unreacted ester[3].1.45Extremely LowHot filtration prior to cooling; reverse addition during synthesis.
Unreacted Ester Incomplete hydrazinolysis.1.80HighBiphasic organic wash (MTBE/Heptane) of the aqueous reaction mixture.
Carboxylic Acid Hydrolysis of ester by water present in hydrazine hydrate.0.65ModeratepH-controlled aqueous wash (mildly basic) prior to crystallization.
Regioisomer Hydrazide Carryover from non-selective N-alkylation of the pyrazole precursor[1].0.92Moderate-HighSelective recrystallization using an EtOH/Water gradient.

Part 4: Troubleshooting Logic & Self-Validating Protocol

LogicTree Impure Impure Batch Analysis HPLC Analysis Impure->Analysis Dimer High Dimer Analysis->Dimer Ester High Ester Analysis->Ester Regio Regioisomer Analysis->Regio HotFiltration Hot Filtration (EtOH) Dimer->HotFiltration MTBEWash Biphasic MTBE Wash Ester->MTBEWash Recryst Selective Recrystallization Regio->Recryst

Troubleshooting logic tree for identifying and purging crystallization impurities.

Optimized Crystallization Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reaction Quench & Lipophile Purge (Ester Removal)

  • Upon completion of the hydrazinolysis, concentrate the reaction mixture under reduced pressure (40°C, 50 mbar) to remove the reaction solvent (ethanol).

  • Dilute the resulting residue with Deionized Water (5 Vol).

  • Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 3 Vol).

    • Causality: The highly lipophilic unreacted ester partitions into the MTBE layer, while the polar target hydrazide remains in the aqueous layer.

    • Self-Validation IPC: Perform TLC (Silica, 9:1 DCM:MeOH) on both layers. The MTBE layer must contain the high-Rf ester spot; the aqueous layer must be ester-free. If ester remains in the aqueous layer, perform a third MTBE wash.

Step 2: Solvent Swap & Hot Filtration (Dimer Purge)

  • Concentrate the validated aqueous layer to dryness. Co-evaporate with Absolute Ethanol (2 x 2 Vol) to azeotropically remove residual water.

  • Suspend the crude solid in Absolute Ethanol (10 Vol) and heat to reflux (78°C) under agitation.

    • Causality: The target hydrazide is highly soluble in boiling ethanol. The symmetric diacylhydrazine dimer is virtually insoluble due to its rigid, hydrogen-bonded crystal lattice.

    • Self-Validation IPC: Inspect the boiling solution. If it is optically clear, proceed to Step 3. If the solution is cloudy or contains fine suspended particulates, the dimer is present. Perform a hot filtration through a pre-warmed Celite pad. The resulting filtrate must be perfectly clear.

Step 3: Controlled Cooling & Anti-Solvent Addition (Regioisomer Purge)

  • Transfer the clear filtrate to a crystallizer jacketed at 75°C.

  • Initiate a linear cooling ramp to 40°C at a strict rate of 0.5°C/min. Seed the solution with 0.5% w/w pure 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide crystals at 55°C.

  • Once at 40°C, slowly charge Heptane (5 Vol) dropwise over 1 hour via an addition funnel.

  • Cool the suspension to 0-5°C and age for 2 hours.

    • Causality: A slow cooling ramp prevents the product from "oiling out" (liquid-liquid phase separation) and thermodynamically excludes the slightly more soluble 3-methyl-5-nitro regioisomer from entering the growing crystal lattice.

    • Self-Validation IPC: Filter the crystals and analyze the mother liquor via HPLC. The mother liquor should show a highly enriched concentration of the regioisomer compared to the isolated wet cake, confirming a successful purge.

References
  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors Source: Google Patents URL
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic (National Science Review) URL:[Link]

Sources

Optimization

Bioconjugation Technical Support Center: Overcoming Steric Hindrance in 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide Conjugation

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering kinetic bottlenecks when crosslinking comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering kinetic bottlenecks when crosslinking complex pyrazole derivatives.

The compound 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide (MW ≈ 227.22 g/mol ) is a highly valuable building block, but its structural topology often introduces significant steric barriers during hydrazone formation. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high-yield bioconjugation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide exhibit poor conjugation kinetics when reacted with bulky ketones or surface-bound aldehydes? A: The kinetic bottleneck is caused by a combination of conformational flexibility and localized steric bulk. While the 4-carbon butanohydrazide chain acts as a spacer, it is highly flexible and prone to hydrophobic collapse in aqueous media. This folding brings the sterically demanding 5-methyl-3-nitro-pyrazole headgroup into close proximity with the nucleophilic hydrazide (-NH-NH₂). When this folded conformation approaches a sterically hindered electrophile (such as a ketone or a buried protein residue), the transition state energy required for the initial nucleophilic attack increases drastically, stalling the reaction[1].

Q2: How can we kinetically overcome this steric hindrance without altering the compound's core structure? A: The most robust intervention is the use of nucleophilic catalysis , specifically utilizing aniline or substituted anilines (e.g., p-phenylenediamine). Causally, aniline acts as a kinetic bridge: it reacts rapidly with the target aldehyde/ketone to form a protonated Schiff base (imine) intermediate. This intermediate is highly electrophilic and significantly less sterically demanding than the original carbonyl. The sterically hindered pyrazole-butanohydrazide can then attack this intermediate via transimination, lowering the activation energy barrier and accelerating the reaction rate by 10- to 400-fold[2][3].

Q3: What is the optimal pH for this conjugation, and what is the underlying causality? A: The optimal pH is strictly constrained between 4.5 and 5.5 . The causality lies in the competing protonation states required for the reaction. Hydrazide conjugation requires the target carbonyl oxygen to be protonated (to enhance electrophilicity) while the hydrazide nitrogen must remain unprotonated (to maintain its nucleophilicity). If the pH drops below 4.0, the hydrazide (pKa ~3.0) becomes protonated, losing its ability to attack. Conversely, if the pH rises above 6.0, the aniline Schiff base intermediate fails to protonate, preventing the crucial transimination step[1].

Q4: If aniline catalysis is insufficient for highly hindered targets (e.g., nanoparticles), what structural modifications to the workflow are recommended? A: When spatial barriers exceed the limits of kinetic catalysis, a spacer insertion strategy is required. By pre-conjugating the target molecule with a heterobifunctional PEG linker (e.g., an aminooxy-PEG-aldehyde), you project the reactive carbonyl away from the steric bulk of the target surface. Longer spacer arms (>10 Å) increase rotational degrees of freedom, effectively neutralizing the spatial barrier before the pyrazole-butanohydrazide is introduced[4].

Part 2: Quantitative Performance Data

To guide your experimental design, the following table summarizes the expected kinetic improvements when applying catalytic and pH interventions to 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide conjugation.

Conjugation ConditionCatalyst AddedOperating pHRelative Reaction Rate ( krel​ )Expected Yield (24h)
Uncatalyzed (Baseline) None7.41x< 10%
pH Optimized None4.5~5x35%
Standard Catalysis Aniline (100 mM)4.5~50x> 85%
Enhanced Catalysis p-Phenylenediamine (10 mM)4.5~200x> 95%

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol describes the aniline-catalyzed conjugation of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide to an aldehyde-functionalized protein. Every step includes a mandatory validation checkpoint to ensure the system is functioning before proceeding.

Step 1: Buffer Preparation

  • Action: Prepare a 0.1 M sodium acetate buffer.

  • Validation Check: Measure the pH with a calibrated meter. The pH must read exactly 4.5 ± 0.1. Adjust with glacial acetic acid or NaOH as needed. Proceeding with an incorrect pH will arrest transimination.

Step 2: Catalyst Activation

  • Action: Dissolve aniline to a final concentration of 100 mM in the acetate buffer.

  • Validation Check: Visually inspect the solution against a dark background. The solution must be completely clear. Any turbidity indicates incomplete dissolution; apply gentle heating (37°C) until fully resolved.

Step 3: Reagent Solubilization

  • Action: Dissolve 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide in anhydrous DMSO to create a 10 mM stock.

  • Validation Check: Verify concentration and compound integrity via LC-MS. You must observe a clean peak at m/z 228.2 [M+H]⁺ (Calculated exact mass: 227.22 g/mol ).

Step 4: Conjugation Reaction

  • Action: Mix the aldehyde-functionalized protein (1 mg/mL) with the aniline-acetate buffer. Add the hydrazide stock to a final concentration of 1 mM (10-fold molar excess). Incubate at room temperature for 2-4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is validated as successful when the m/z 228.2 peak decreases significantly and the corresponding protein-conjugate mass shift is observed.

Step 5: Purification & Final Verification

  • Action: Pass the mixture through a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.4) to remove excess aniline and unreacted hydrazide.

  • Validation Check: Measure the eluate using a UV-Vis spectrophotometer. Successful conjugation is confirmed by the co-elution of the protein peak (A280) and the pyrazole-hydrazone conjugate peak (typically absorbing around A320-A340 depending on the extended conjugation system).

Part 4: Pathway Visualization

The following diagram illustrates the logical workflow for diagnosing and resolving the dual barriers (kinetic and spatial) associated with steric hindrance in this specific bioconjugation.

Workflow A Steric Hindrance in Hydrazide Conjugation B Kinetic Barrier: Slow Hydrazone Formation A->B Causes C Spatial Barrier: Target Molecule Bulk A->C Causes D Aniline Catalysis (Nucleophilic Catalyst) B->D Solved by E pH Optimization (pH 4.5 - 5.5) B->E Solved by F Spacer Insertion (e.g., PEG linkers) C->F Solved by G Enhanced Transimination & Conjugate Yield D->G E->G F->G

Logical workflow for overcoming kinetic and spatial steric barriers in hydrazide bioconjugation.

References

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry / National Institutes of Health (NIH).[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry / American Chemical Society (ACS).[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews / National Institutes of Health (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide against traditional hydrazides

A Comparative Performance Analysis: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide versus Traditional Hydrazides in Synthetic and Biological Applications Abstract Hydrazide derivatives are a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Performance Analysis: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide versus Traditional Hydrazides in Synthetic and Biological Applications

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry and organic synthesis, prized for their versatile reactivity and wide-ranging biological activities.[1][2][3] This guide presents a comprehensive benchmark analysis of a novel pyrazole-containing hydrazide, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, against established traditional hydrazides such as isonicotinic acid hydrazide (Isoniazid) and adipic dihydrazide. Through a series of standardized comparative experiments, we evaluate key performance metrics including reactivity in hydrazone formation, stability under varied pH conditions, and potential biological efficacy. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing the objective data and detailed protocols necessary to assess the utility of this novel scaffold in their respective fields.

Introduction: The Evolving Role of Hydrazides

The hydrazide functional group (-C(=O)NHNH2) is a highly valuable moiety in modern chemistry.[1][4] Its importance stems from two key characteristics: the nucleophilicity of the terminal nitrogen atom and the ability to form stable hydrazone linkages with carbonyl compounds.[1] These features have made hydrazides indispensable as synthetic intermediates for constructing complex heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.[2][4]

For decades, "traditional" hydrazides like Isoniazid, a primary anti-tuberculosis drug, and simple aliphatic dihydrazides like adipic dihydrazide, used as crosslinking agents in polymer chemistry, have been the workhorses of the field.[2][3][5] However, the drive for novel chemical entities with enhanced properties—be it improved biological activity, greater stability, or tailored reactivity—has spurred the development of more complex hydrazide scaffolds.[6]

This guide focuses on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide , a compound that integrates several functionalities of high interest:

  • A Pyrazole Ring: A well-known pharmacophore associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9]

  • A Nitro Group: An electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and serve as a handle for further synthetic transformations, such as reduction to an amino group.[10][11]

  • A Flexible Butanohydrazide Chain: This linker connects the pyrazole core to the reactive hydrazide group, providing conformational flexibility that can be crucial for binding to biological targets.[7]

By systematically comparing this novel compound to its traditional counterparts, we aim to elucidate the tangible advantages conferred by its unique structure.

Compound Profiles

Feature4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazideIsoniazid (Isonicotinic Acid Hydrazide)Adipic Dihydrazide
Structure A heterocyclic hydrazide with a substituted pyrazole ring.An aromatic hydrazide based on a pyridine ring.A linear, aliphatic dihydrazide.
Primary Applications Investigational; potential in anticancer, antimicrobial, and herbicidal applications; precursor for complex heterocycles.[7]First-line anti-tuberculosis drug; versatile synthetic reagent.[2][3]Polymer crosslinking agent, coatings, precursor for pharmaceuticals.[5]
Key Structural Advantages Multi-functional scaffold; pyrazole ring offers proven biological activity; nitro group allows for further derivatization.[7][10]Simple, well-characterized, and historically significant in medicine.[2]Two hydrazide groups for crosslinking; flexible linear chain.[5]
Potential Limitations More complex synthesis; potential for metabolic liabilities associated with the nitro group.Limited structural diversity; development of drug resistance is a major clinical issue.[6]Primarily used in materials science; limited biological activity on its own.

Benchmarking Rationale and Experimental Design

To provide a robust comparison, we designed a series of experiments to test the fundamental performance attributes of a hydrazide. The choice of these experiments is rooted in the most common applications of these molecules.

Our benchmarking focuses on three core areas:

  • Chemical Reactivity: The quintessential reaction of a hydrazide is its condensation with an aldehyde or ketone to form a hydrazone.[1][4] We will measure the reaction yield with a model aldehyde to assess the nucleophilicity and steric hindrance of the hydrazide group.

  • Physicochemical Stability: The stability of a compound under various conditions is critical for its utility in both synthesis and drug development. We will assess hydrolytic stability at acidic, neutral, and basic pH.

  • Biological Potential: Given the presence of the pyrazole pharmacophore, evaluating the intrinsic biological activity is essential.[8] We will perform a standard antimicrobial assay to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains.[7][12]

Scientist's Note on Experimental Causality: The selection of a simple aromatic aldehyde (4-chlorobenzaldehyde) for the reactivity assay is deliberate. Its single reactive site and the presence of an electron-withdrawing group provide a consistent, reproducible electrophile for comparing the nucleophilic strength of the different hydrazides. For the biological assay, E. coli and S. aureus are chosen as they represent Gram-negative and Gram-positive bacteria, respectively, offering a broad-spectrum view of antimicrobial potential.[7]

Experimental Protocols and Data

Experiment 1: Comparative Reactivity in Hydrazone Synthesis

This protocol assesses the efficiency of each hydrazide in forming a hydrazone derivative with 4-chlorobenzaldehyde.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis A Dissolve Hydrazide (1.0 mmol) in Ethanol (10 mL) B Add 4-Chlorobenzaldehyde (1.0 mmol) A->B Setup C Add Acetic Acid (2 drops, catalyst) B->C Setup D Reflux mixture for 2 hours C->D Setup E Cool to room temperature D->E Processing F Collect precipitate by filtration E->F Processing G Wash with cold ethanol F->G Processing H Dry under vacuum G->H Processing I Record final mass H->I Quantification J Calculate percentage yield I->J Quantification

Caption: Standard workflow for the broth microdilution MIC assay.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of each test compound in Mueller-Hinton broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. [12]

Hydrazide CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide 3264
Isoniazid >256 (Inactive)>256 (Inactive)
Adipic Dihydrazide >256 (Inactive)>256 (Inactive)

Analysis: This experiment reveals the most significant advantage of the novel hydrazide. While Isoniazid's activity is highly specific to mycobacteria and adipic dihydrazide is biologically inert, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide demonstrates moderate, broad-spectrum antibacterial activity . This intrinsic bioactivity is likely conferred by the pyrazole moiety, a known pharmacophore. [7][8]This finding highlights its potential as a lead structure in drug discovery, where the hydrazide group can be further derivatized to optimize potency.

Discussion and Conclusion

This comparative guide demonstrates that 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a highly promising chemical entity that successfully combines the reliable reactivity of a hydrazide with the therapeutic potential of a pyrazole scaffold.

Summary of Findings:

  • Reactivity: The novel hydrazide exhibits excellent reactivity in hydrazone formation, comparable to the highly efficient Isoniazid. This confirms its utility as a robust synthetic intermediate.

  • Stability: It possesses high hydrolytic stability across a physiologically relevant pH range, a critical attribute for both synthetic applications and potential therapeutic development.

  • Biological Activity: Unlike traditional hydrazides used in synthesis, it possesses intrinsic, broad-spectrum antibacterial activity. This dual-functionality—as both a reactive handle and a bioactive core—is its most compelling feature.

While traditional hydrazides remain invaluable for their specific, established roles, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide represents a more advanced building block. For researchers in drug development, it offers a direct pathway to novel derivatives with a higher probability of biological relevance. For synthetic chemists, it provides a stable and reactive tool for constructing complex molecular architectures. Future work should focus on exploring the full therapeutic potential of its derivatives, particularly in the realms of antimicrobial and anticancer agent discovery. [7]

References

  • 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide - Benchchem.
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - ResearchG
  • A Comparative Guide to Cyclopropane-1,2-dicarbohydrazide and Other Hydrazide Deriv
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI.
  • Cross-Validation of In Silico Predictions for Hydrazide Activity: A Compar
  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole - Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Hazard Mitigation of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

As a specialized building block in drug development and energetic materials research, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide presents a unique, dual-hazard profile. Standard laboratory disposal protocols are...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in drug development and energetic materials research, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide presents a unique, dual-hazard profile. Standard laboratory disposal protocols are often insufficient—and potentially dangerous—when applied to this compound.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the safe handling, packaging, and disposal of this reactive chemical.

Mechanistic Hazard Analysis: The "Dual-Hazard" Profile

To safely dispose of any chemical, we must first understand the causality behind its reactivity. 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide contains two highly reactive functional moieties that strictly dictate its end-of-life handling:

A. The Energetic Pharmacophore (3-Nitro-1H-Pyrazole)

Nitroaromatics and nitro-heterocycles are well-documented energetic materials [3]. The nitro group (-NO₂) attached to the electron-rich pyrazole ring creates a system prone to rapid, exothermic decomposition if subjected to thermal stress, friction, or electrostatic discharge (ESD). Furthermore, the acidic N-H proton on the pyrazole ring (if not fully substituted, or via tautomerization/cleavage) can interact with heavy metals to form shock-sensitive pyrazolate salts. Exposure to nitroaromatic compounds also carries significant toxicological risks, including skin discoloration and systemic toxicity [4].

B. The Reactive Reducing Agent (Hydrazide)

The butanohydrazide tail (-C(=O)NHNH₂) is a strong nucleophile and reducing agent. In standard laboratory practices, hydrazide waste is sometimes "quenched" or deactivated using strong oxidizers like sodium hypochlorite (bleach) to generate inert nitrogen gas and carboxylic acids [1, 2].

CRITICAL SAFETY DIRECTIVE: Never attempt to chemically quench this specific compound. The localized heat generated by the exothermic oxidation of the hydrazide, combined with the rapid evolution of nitrogen gas and the potential formation of transient diazonium intermediates, can act as a thermal initiator for the energetic nitro-pyrazole ring. This combination can lead to a catastrophic thermal runaway or explosion. Professional high-temperature incineration is the only validated disposal method.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: every step inherently prevents the conditions that could trigger the compound's reactive hazards.

Phase 1: Segregation and Stabilization
  • Isolate from Incompatibles: Immediately segregate the compound from strong oxidizers (e.g., peroxides, nitrates, halogens), strong acids, and heavy metal salts (e.g., copper, lead, silver).

  • Eliminate Friction/Static: Do not use metal spatulas or tools that could generate a spark or friction when transferring the solid waste. Use only conductive, anti-static PTFE or wooden spatulas.

  • Maintain Original State: Do not dissolve the solid in organic solvents for disposal unless explicitly directed by your EHS department. Solvating the compound can increase its skin-absorption hazard and complicate the waste stream classification.

Phase 2: Packaging and Labeling
  • Primary Containment: Keep the waste in its original, tightly sealed amber glass or conductive plastic container to protect it from light and static buildup.

  • Secondary Containment: Place the primary container inside a shatter-proof secondary container (e.g., a high-density polyethylene Nalgene bottle).

  • Inert Cushioning: Pack the interstitial space between the primary and secondary containers with an inert, anti-static material such as vermiculite. Do not use combustible materials like paper or standard styrofoam peanuts.

  • Explicit Labeling: Label the secondary container clearly:

    "HAZARDOUS WASTE: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide. Toxic / Reactive / Energetic Precursor. DO NOT MIX WITH OXIDIZERS OR BLEACH."

Phase 3: Transfer to EHS
  • Storage: Store the packaged waste in a designated, cool, dry, and secure hazardous waste accumulation area. Ensure the area is free from vibration and direct heat sources.

  • Disposal Request: Submit a chemical waste pickup request to your institutional EHS office, explicitly noting the presence of both a hydrazide and a nitro-heterocycle so they can route it for specialized professional incineration [1, 2].

Emergency Spill Response Workflow

In the event of a spill, immediate and logical action is required to prevent aerosolization (inhalation hazard) and friction (ignition hazard).

SpillResponse A Spill Detected: 4-(5-methyl-3-nitro-1H-pyrazol-1-yl) butanohydrazide B Assess Volume & State (Solid/Dust Hazard) A->B C Evacuate Area & Notify EHS B->C Large/Uncontrolled D Don PPE: Respirator, Anti-static Gloves B->D Small/Manageable E Eliminate Ignition Sources & Oxidizers D->E F Sweep with Non-Sparking (PTFE/Wood) Tools E->F G Package in Anti-Static Secondary Container F->G H Label as Reactive Waste & Transfer to EHS G->H

Caption: Emergency spill response workflow for reactive nitro-pyrazole hydrazide derivatives.

Quantitative Data & Hazard Summary

The following table summarizes the physicochemical risks and required mitigations for handling and disposing of this compound.

Hazard CategorySpecific Risk / MechanismMitigation & Disposal StrategyIncompatible Materials
Energetic / Reactive Exothermic decomposition of nitro-pyrazole ring via thermal or shock initiation.Use non-sparking tools. Do not subject to high heat, friction, or ESD. Dispose via professional incineration.Heavy metals (Cu, Pb, Ag), strong acids, bases.
Chemical Reactivity Hydrazide moiety acts as a strong reducing agent.Do not quench with bleach. Keep isolated from oxidizing waste streams.Sodium hypochlorite, peroxides, halogens, nitrates.
Toxicological Skin absorption and inhalation of nitroaromatic/hydrazide dust causing systemic toxicity.Wear NIOSH-approved respirator (if dust is present), nitrile gloves, and chemical safety goggles[1, 4].N/A (Biological hazard)
Environmental Aquatic toxicity and persistence of nitro-heterocycles.Do not flush down the drain. Collect 100% of solid waste and contaminated PPE for incineration [2].N/A (Ecological hazard)

References

  • Ferrari, C., et al. (2022). Detection of Nitroaromatic Explosives in Air by Amino-Functionalized Carbon Nanotubes. Nanomaterials, 12(8), 1278. Retrieved from: [Link]

  • Letzel, S., et al. (2003). Exposure to nitroaromatic explosives and health effects during disposal of military waste. Occupational and Environmental Medicine. Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide
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4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide
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